N-Methylpyrrolidone

Descripción

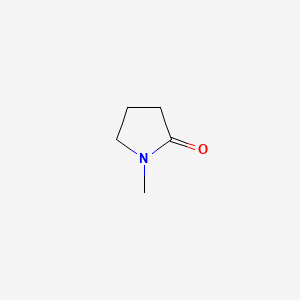

Structure

3D Structure

Propiedades

IUPAC Name |

1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECXISVLQFMRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26876-92-6 | |

| Record name | 2-Pyrrolidinone, 1-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26876-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020856 | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-methyl-2-pyrrolidone appears as a clear colorless liquid with a "fishlike" odor. Denser than water. Flash point 199 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion., Dry Powder; Liquid; NKRA, A clear colorless liquid with a fish-like odor; [CAMEO] Almost colorless liquid with an amine odor; [AIHA], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., A clear colorless liquid with a fish-like odor. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pyrrolidinone, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

396 °F at 760 mmHg (NTP, 1992), 202 °C at 760 mm Hg, 202 °C, 396 °F | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

204 °F (NTP, 1992), 96 °C, 204 °F (96 °C) (OPEN CUP), 86 °C c.c., 204 °F | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with water, alcohol, ether, acetone, ethyl acetate, chloroform, benzene, Miscible with castor oil, Miscible with lower alcohols and ketones, Moderately soluble in aliphatic hydrocarbons and dissolves many organic and inorganic compounds., Solubility in water: miscible | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.03 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.027 at 25 °C/25 °C, Relative density (water = 1): 1.03, 1.03 | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (Air= 1), Relative vapor density (air = 1): 3.4, 3.4 | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.34 [mmHg], 3.45X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 39 | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities that may be found within 1-methyl-2-pyrrolidinone are methylamine (.02%) and water (.1%). | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid | |

CAS No. |

872-50-4, 30207-69-3, 51013-18-4 | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylpyrrolidone [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidinone, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030207693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051013184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl pyrrolidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR9CE63FPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-9 °F (NTP, 1992), -25 °C, -24.4 °C, -9 °F | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYL-2-PYRROLIDINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYL-2-PYRROLIDINONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/875 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

N-Methylpyrrolidone: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

N-Methylpyrrolidone (NMP), a versatile aprotic solvent, has garnered significant attention in the pharmaceutical sciences for its exceptional solubilizing properties and its role as a penetration enhancer in drug delivery systems. This technical guide provides an in-depth overview of the fundamental properties of NMP, detailed experimental protocols for its application in research, and an exploration of its biological interactions, making it an essential resource for professionals in drug development and related scientific fields.

Core Physicochemical and Safety Properties

This compound (C₅H₉NO) is a colorless to light-yellow liquid with a faint amine-like odor. It is a polar aprotic solvent, highly miscible with water and a wide range of organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons. This broad miscibility is a key attribute for its use in diverse chemical processes and formulations.

Physicochemical Data

The fundamental physicochemical properties of NMP are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₅H₉NO | |

| Molecular Weight | 99.13 g/mol | |

| Appearance | Clear, colorless to slightly yellow liquid | |

| Odor | Faint, amine-like or "fishlike" | |

| Density | 1.028 - 1.03 g/cm³ at 25°C | |

| Boiling Point | 202 - 204°C | |

| Melting/Freezing Point | -24°C | |

| Flash Point | 91°C (196°F) | |

| Autoignition Temperature | 245°C (473°F) | |

| Vapor Pressure | 0.324 hPa at 20°C | |

| Viscosity | 1.661 mPa·s at 25°C | |

| log P (Octanol/Water) | -0.40 to -0.5 | |

| Water Solubility | Miscible in all proportions |

Safety and Handling

NMP is classified as a reproductive toxicant and can cause skin, eye, and respiratory irritation. Studies have indicated that exposure to NMP may pose a risk of developmental toxicity. Therefore, it is crucial to handle NMP with appropriate personal protective equipment (PPE), including gloves, goggles, and in a well-ventilated area or under a chemical fume hood.

| Hazard Statement | GHS Classification | References |

| May damage the unborn child | Repr. 1B | |

| Causes serious eye irritation | Eye Irrit. 2 | |

| Causes skin irritation | Skin Irrit. 2 | |

| May cause respiratory irritation | STOT SE 3 |

Applications in Pharmaceutical Research

NMP's unique properties make it a valuable excipient in pharmaceutical formulations, primarily as a solubilizing agent and a penetration enhancer for transdermal drug delivery.

Solubility Enhancement

NMP is a powerful solvent for a wide array of poorly soluble drugs. Its mechanism of action is twofold: it acts as a cosolvent and as a complexing agent. The non-polar carbon backbone of NMP can disrupt the hydrogen-bonded structure of water, while its planar non-polar region can engage in hydrophobic interactions with drug molecules, forming complexes that enhance solubility. Studies have shown that NMP can increase the solubility of some drugs by as much as 800-fold in a 20% v/v aqueous solution.

Transdermal Drug Delivery

As a penetration enhancer, NMP facilitates the transport of both hydrophilic and hydrophobic drugs across the skin barrier. It is believed to interact with the lipids and keratin in the stratum corneum, thereby increasing its permeability.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving NMP in a research setting.

In Vitro Solubility Assay

This protocol outlines the steps to determine the solubility of a poorly soluble drug in the presence of NMP as a cosolvent, using the shake-flask method for thermodynamic solubility.

Materials:

-

Test compound (poorly soluble drug)

-

This compound (NMP), HPLC grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Volumetric flasks

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of NMP-PBS Cosolvent Systems: Prepare a series of NMP-PBS solutions with varying concentrations of NMP (e.g., 5%, 10%, 20%, 30%, 40%, 50% v/v).

-

Sample Preparation: Add an excess amount of the test compound to separate vials containing each of the prepared cosolvent systems and a control (100% PBS).

-

Equilibration: Tightly seal the vials and place them in an orbital shaker/incubator set at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the suspensions to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant from each vial. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtered samples with the appropriate mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved drug.

-

Data Analysis: Construct a solubility profile by plotting the drug solubility against the percentage of NMP in the cosolvent system.

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol details the use of Franz diffusion cells to evaluate the effect of NMP on the transdermal permeation of a drug.

Materials:

-

Franz diffusion cells

-

Excised skin membrane (e.g., human or porcine skin)

-

Test formulation (with and without NMP)

-

Receptor solution (e.g., PBS, pH 7.4)

-

Water bath with circulator

-

Magnetic stirrer

-

HPLC system with UV detector

-

Syringes and needles

Procedure:

-

Membrane Preparation: Thaw the excised skin and cut it into appropriate sizes to fit the Franz diffusion cells. Carefully remove any subcutaneous fat. Hydrate the skin in PBS for a specified time before mounting.

-

Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment. Ensure there are no air bubbles between the membrane and the receptor solution.

-

Temperature Equilibration: Place the assembled cells in a water bath maintained at 32°C to simulate skin surface temperature. Allow the system to equilibrate.

-

Application of Formulation: Apply a precise amount of the test formulation (with or without NMP) evenly onto the surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

-

Quantification: Analyze the collected samples using a validated HPLC method to determine the concentration of the drug that has permeated through the skin.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The slope of the linear portion of this plot represents the steady-state flux (Jss). The permeability coefficient (Kp) can also be calculated.

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Biological Interactions and Signaling Pathways

Recent research has begun to uncover the bioactive properties of NMP beyond its role as a solvent. Notably, NMP has been shown to possess anti-inflammatory effects through the activation of the transcription factor Krüppel-like factor 2 (KLF2).

NMP-Mediated Activation of the KLF2 Signaling Pathway

KLF2 is a key regulator of endothelial function and plays a crucial role in maintaining vascular homeostasis and suppressing inflammation. NMP has been demonstrated to increase the expression of KLF2 in endothelial cells. The activation of KLF2 by NMP initiates a cascade of downstream events with significant therapeutic implications.

Upstream Regulation: The induction of KLF2 expression by NMP is thought to be mediated through the MEK5/ERK5/MEF2 signaling pathway.

Downstream Effects:

-

Inhibition of NF-κB Signaling: KLF2 is a potent inhibitor of the pro-inflammatory NF-κB pathway. By upregulating KLF2, NMP can suppress the expression of NF-κB target genes, including adhesion molecules (e.g., VCAM-1) and pro-inflammatory cytokines.

-

Induction of Endothelial Nitric Oxide Synthase (eNOS): KLF2 is a transcriptional activator of eNOS, an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule with vasodilatory and anti-inflammatory properties.

-

Suppression of TGF-β Signaling: KLF2 can inhibit the pro-fibrotic and pro-inflammatory effects of transforming growth factor-beta (TGF-β) by inducing the expression of the inhibitory Smad7.

Caption: NMP activates the KLF2 signaling pathway, leading to anti-inflammatory effects.

Conclusion

This compound is a multifaceted compound with significant utility in pharmaceutical research and development. Its robust solubilizing capabilities and its function as a penetration enhancer make it an invaluable tool for formulating poorly soluble drugs and developing novel transdermal delivery systems. Furthermore, the emerging understanding of its bioactive properties, particularly its anti-inflammatory effects mediated through the KLF2 pathway, opens new avenues for its therapeutic application. This guide provides researchers with the fundamental knowledge and practical protocols necessary to effectively and safely utilize NMP in their scientific endeavors. As with any chemical, adherence to safety guidelines is paramount to ensure responsible research practices.

The Synthesis of N-Methylpyrrolidone: A Technical Guide to the Reaction of Gamma-Butyrolactone and Methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylpyrrolidone (NMP), a versatile aprotic solvent, finds extensive application in the pharmaceutical, petrochemical, and electronics industries due to its exceptional solvency and high thermal and chemical stability.[1] The predominant industrial synthesis route involves the reaction of gamma-butyrolactone (GBL) with methylamine. This technical guide provides an in-depth overview of this synthesis, detailing the underlying reaction mechanism, various process methodologies, and critical operational parameters. It aims to serve as a comprehensive resource for researchers, chemists, and professionals in drug development and chemical manufacturing.

Introduction

N-Methyl-2-pyrrolidone (NMP) is a polar, aprotic, and high-boiling organic solvent completely miscible with water and a wide range of other organic solvents.[2] Its unique properties make it an ideal medium for numerous chemical reactions and a key component in various industrial processes, including the manufacturing of polymers, paint stripping, and as a formulation agent in pharmaceuticals.[3][4] The most economically viable and widely adopted method for NMP production is the reaction between gamma-butyrolactone (GBL) and methylamine.[5] This process is valued for its high yield and the purity of the resulting product.[6]

This whitepaper will explore the core principles of NMP synthesis from GBL and methylamine, covering both batch and continuous production processes. It will provide a detailed examination of the reaction kinetics, process parameters, and purification techniques, supported by quantitative data and experimental protocols derived from established literature and patents.

Reaction Mechanism and Kinetics

The synthesis of NMP from GBL and methylamine proceeds via a two-step mechanism:

-

Ring-opening addition: The process initiates with the nucleophilic attack of methylamine on the carbonyl carbon of GBL. This exothermic reaction leads to the opening of the lactone ring and the formation of an intermediate, N-methyl-γ-hydroxybutanamide (NMH).[2] This initial reaction is reversible and can occur at lower temperatures.[2]

-

Cyclization via dehydration: The intermediate NMH then undergoes an intramolecular cyclization at elevated temperatures, resulting in the formation of NMP and a molecule of water.[2] This dehydration and ring-closure step is the rate-determining step of the overall reaction.

The overall reaction can be represented as follows:

C₄H₆O₂ (GBL) + CH₅N (Methylamine) → C₅H₁₁NO₂ (NMH) → C₅H₉NO (NMP) + H₂O

The kinetics of the reaction between methylamine and γ-butyrolactone have been studied, with molar enthalpies and rate constants determined at different temperatures.[7]

Experimental Protocols and Process Parameters

The synthesis of NMP can be carried out using either a batch (discontinuous) or a continuous process. The choice of method often depends on the desired scale of production and available equipment.

Batch Synthesis

In a laboratory or small-scale production setting, a batch process is often employed.

Experimental Protocol:

-

Charging the Reactor: A high-pressure autoclave or a similar stirred reactor is charged with γ-butyrolactone (GBL) and methylamine (MMA). An excess of methylamine is typically used to ensure the complete conversion of GBL, which simplifies the subsequent purification process as the boiling points of GBL (204-205°C) and NMP (202°C) are very close.[2] The molar ratio of methylamine to GBL can range from 1.1 to 5.5.[1][8][9] Water can also be added to the reaction mixture, as it has been shown to increase the selectivity for NMP.[2]

-

Reaction Conditions: The reactor is sealed and heated to a temperature range of 200°C to 300°C.[1] The pressure is maintained between 5.0 and 10.0 MPa to keep the reactants in the liquid phase.[1][2] The reaction is typically allowed to proceed for 2 to 4 hours.[2]

-

Purification: After the reaction is complete, the crude product mixture is cooled. The unreacted excess methylamine is recovered and can be recycled.[2] The remaining mixture, containing NMP, water, and any byproducts, is then subjected to fractional distillation to isolate high-purity NMP.[2][3]

Continuous Synthesis

For industrial-scale production, a continuous process is more efficient and economical. This process is often carried out in a series of reactors.

Experimental Protocol:

-

Feed Preparation and Mixing: Gamma-butyrolactone (GBL) and methylamine (either pure or as a mixture of methylamines) are continuously fed into a static mixer.[10] The molar ratio of methylamines to GBL is typically maintained at around 1.2:1.[10] The initial exothermic reaction raises the temperature of the mixture.[9]

-

Staged Reaction: The reaction mixture then flows through a series of reactors, typically three, where the temperature is incrementally increased.[10][11]

-

Stage 1: The first reactor operates at a temperature between 150°C and 220°C with a residence time of 10 to 40 minutes. In this stage, the primary reaction is the formation of the N-methyl-γ-hydroxybutanamide (NMH) intermediate.[10][12]

-

Stage 2: The mixture then enters the second reactor, where the temperature is raised to between 220°C and 270°C. The residence time in this stage is typically 1 to 3 hours, promoting the cyclization of NMH to NMP.[10]

-

Stage 3: The final stage operates at a higher temperature, ranging from 250°C to 310°C, with a residence time of 0.5 to 2 hours, to drive the reaction to completion.[10]

-

-

Pressure Maintenance: Throughout the continuous process, the pressure is maintained between 40 and 100 bar to ensure the reactants remain in the liquid phase.[10][11]

-

Purification: The effluent from the final reactor, containing NMP, water, unreacted methylamines, and byproducts, is sent to a purification section. This typically involves a series of distillation columns to separate the components. Unreacted methylamines and any formed methanol (if mixed amines are used) can be recycled back into the process.[10][11][13] The final product is a high-purity NMP (typically >99.5%).[6]

Data Presentation

The following tables summarize the key quantitative data from various sources for the synthesis of NMP from GBL and methylamine.

Table 1: Batch Process Parameters for NMP Synthesis

| Parameter | Value | Reference |

| Reactants | GBL, Monomethylamine (MMA) | [2] |

| Molar Ratio (MMA:GBL) | 1.5:1 to 1.8:1 | [2] |

| Temperature | 240 - 285 °C | [2] |

| Pressure | 5.0 - 8.0 MPa | [2] |

| Reaction Time | 2 - 3 hours | [2] |

| Yield | Up to 99% | [2] |

Table 2: Continuous Process Parameters for NMP Synthesis (Three-Stage Reactor System)

| Parameter | Stage 1 | Stage 2 | Stage 3 | Reference |

| Temperature | 150 - 220 °C | 220 - 270 °C | 250 - 310 °C | [10][11] |

| Pressure | 40 - 100 bar | 40 - 100 bar | 40 - 100 bar | [10][11] |

| Residence Time | 10 - 40 min | 1 - 3 hr | 0.5 - 2 hr | [10] |

| GBL Conversion | - | - | > 98% | [1] |

| NMP Selectivity | - | - | > 95% | [1] |

Mandatory Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of NMP from GBL and methylamine.

Experimental Workflow for Continuous Synthesis

Caption: Experimental workflow for the continuous synthesis of NMP.

Analytical Methods for Quality Control

To ensure the purity of the final NMP product and to monitor the reaction progress, various analytical techniques are employed. Gas chromatography (GC) is a common method for analyzing NMP.[14] Different detectors can be used with GC, such as Flame Ionization Detection (FID), Nitrogen-Phosphorus Detection (NPD), or Mass Spectrometry (MS).[14] For more detailed analysis, especially in pharmaceutical applications, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) can be utilized for the quantification of NMP and any impurities.[15]

Conclusion

The synthesis of this compound from gamma-butyrolactone and methylamine is a well-established and efficient industrial process. This technical guide has provided a comprehensive overview of the reaction, including the underlying mechanism, detailed experimental protocols for both batch and continuous synthesis, and a summary of critical process parameters. The provided data and visualizations offer a valuable resource for researchers and professionals involved in the synthesis and application of this important solvent. By understanding the key aspects of this synthesis, it is possible to optimize reaction conditions to achieve high yields and purity of NMP for various high-tech applications.

References

- 1. US20180222859A1 - Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP) - Google Patents [patents.google.com]

- 2. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 3. data.epo.org [data.epo.org]

- 4. Gulf Bio Analytical [gulfbioanalytical.com]

- 5. The manufacturing process of NMP (N-Methyl-2-pyrrolidone) - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 6. hhxny.chemchina.com [hhxny.chemchina.com]

- 7. Studies on Thermokinetics of the Reaction Between Methylamine and X-Butyrolactone [cjcu.jlu.edu.cn]

- 8. US7227029B2 - Method for the continuous production of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]

- 9. allindianpatents.com [allindianpatents.com]

- 10. PROCESS FOR THE PRODUCTION OF N-METHYL PYRROLIDONE USING GAMMA BUTYROLACTONE AND MIXED METHYLAMINES AS STARTING MATERIALS - Patent 1246798 [data.epo.org]

- 11. US6987191B1 - Process for the production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials - Google Patents [patents.google.com]

- 12. US6248902B1 - Process for the production of N-methyl pyrrolidone - Google Patents [patents.google.com]

- 13. CN1189457C - Process for production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. fda.gov [fda.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of N-Methylpyrrolidone

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-2-pyrrolidone (NMP) is a powerful, polar aprotic solvent widely utilized across various sectors, including pharmaceuticals, electronics, petrochemical processing, and polymer manufacturing.[1][2] Its efficacy stems from a unique combination of high solvency, thermal and chemical stability, and miscibility with a broad range of other solvents.[2][3] This guide provides a detailed overview of the core physicochemical properties of NMP, complete with experimental protocols and structured data for ease of reference.

General and Physical Properties

NMP is a clear, colorless to pale yellow liquid with a faint, amine-like or "fishlike" odor.[3][4][5] It is hygroscopic, meaning it readily absorbs moisture from the air, and is completely miscible with water at all temperatures.[3][4][6] This high affinity for water and a wide array of organic solvents—including alcohols, ethers, ketones, and aromatic hydrocarbons—makes it an exceptionally versatile solvent.[1][2][5]

| Identifier | Value | Source(s) |

| IUPAC Name | 1-methylpyrrolidin-2-one | [4] |

| CAS Number | 872-50-4 | [7] |

| Molecular Formula | C5H9NO | [8] |

| Molecular Weight | 99.13 g/mol | [4][7] |

| Appearance | Colorless to pale yellow liquid | [3][7][9] |

Thermal and Density Properties

NMP is characterized by a high boiling point and a low freezing point, which allows for its use across a broad range of temperatures.[3][10] These thermal properties, combined with its high flash point, contribute to its ease of handling in industrial applications.[2][10]

| Property | Value | Condition(s) | Source(s) |

| Boiling Point | 202 - 204 °C | at 760 mmHg | [7][8][9][11] |

| Melting/Freezing Point | -24 to -25 °C | [3][4][7][8] | |

| Density | 1.028 - 1.03 g/cm³ | at 25 °C | [1][3][7][8] |

| Vapor Pressure | 0.29 - 0.324 hPa | at 20 °C | [12][13] |

| Vapor Density | 3.4 - 3.42 | (Air = 1) | [11][12] |

Optical, Electrical, and Other Properties

The physicochemical profile of NMP is further defined by its optical and electrical characteristics, which are critical for applications in electronics and analytical chemistry. Its high dielectric constant and dipole moment are indicative of its polar nature.[9][14]

| Property | Value | Condition(s) | Source(s) |

| Refractive Index | 1.4684 - 1.4700 | at 20 °C | [1][4][12] |

| Surface Tension | 41 mN/m | at 25 °C | [1][12] |

| Viscosity | 1.661 - 1.67 mPa·s | at 25 °C | [12][14] |

| Dielectric Constant | 32.2 | at 25 °C, 10 kHz | [1][12][14] |

| Octanol/Water Partition Coefficient (log P) | -0.40 to -0.46 | at 25 °C | [9][15] |

Safety and Flammability Data

While NMP has relatively low volatility, understanding its flammability is crucial for safe handling. It is classified as a combustible liquid.[15][16]

| Property | Value | Method | Source(s) |

| Flash Point | 86 - 91 °C | Closed Cup | [4][8][12][16] |

| Autoignition Temperature | 245 °C | [12][16][17] | |

| Lower Explosive Limit | 1.3% | (in air) | [13][16] |

| Upper Explosive Limit | 9.5% | (in air) | [13][16] |

Experimental Protocols

The accurate determination of physicochemical properties is essential for quality control and regulatory compliance. Standardized methods, such as those from OECD and ASTM, are widely used.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical analysis of a solvent like NMP.

Caption: Workflow for the physicochemical characterization of this compound.

Methodology for Key Experiments

1. Determination of Boiling Point (Based on OECD Guideline 103)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[18][19][20] Several methods are acceptable, including ebulliometers, dynamic methods, and differential scanning calorimetry (DSC).[18][19][21]

-

Principle (DSC Method): A sample of the substance and a reference material are subjected to the same controlled temperature program.[21] When the sample boils, the endothermic phase transition results in a detectable change in heat flow relative to the reference. This change is recorded as a peak on a thermogram, and the onset temperature of this peak is determined as the boiling point.[21]

-

Apparatus: Differential Scanning Calorimeter, sample pans (e.g., aluminum), analytical balance.

-

Procedure:

-

Calibrate the instrument using high-purity standards with known boiling points.

-

Accurately weigh a small amount of NMP (typically 1-10 mg) into a volatile sample pan.

-

Seal the pan hermetically, and pierce the lid to allow for vapor escape during boiling.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow versus temperature to obtain the thermogram.

-

Determine the extrapolated onset temperature of the endothermic peak, which corresponds to the boiling point.

-

2. Determination of Kinematic Viscosity (Based on ASTM D445)

This method measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[22][23][24]

-

Principle: Kinematic viscosity is determined by measuring the flow time of a liquid through a capillary.[25] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the liquid's density.[22][26] The method is intended for Newtonian liquids, where shear stress is proportional to the shear rate.[23][24]

-

Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde), constant temperature bath, stopwatch.

-

Procedure:

-

Select a viscometer with a capillary size appropriate for the expected viscosity of NMP.

-

Charge the viscometer with the NMP sample, ensuring it is free of air bubbles.

-

Place the viscometer in a constant temperature bath (e.g., 25 °C) until the sample reaches thermal equilibrium.

-

Using suction, draw the liquid level up through the capillary to a point above the upper timing mark.

-

Release the suction and measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.

-

Repeat the measurement at least twice. The flow times should be within agreement.

-

Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.

-

3. Determination of Flash Point (Based on ASTM D92 - Cleveland Open Cup)

The flash point is the lowest temperature at which a substance's vapors will ignite when an ignition source is passed over it.[27][28] The Cleveland Open Cup method is suitable for liquids with flash points above 79°C.[27][29]

-

Principle: The sample is heated in an open brass cup at a controlled rate.[29][30] A small test flame is passed across the surface of the liquid at specified temperature intervals.[30] The flash point is the temperature at which a brief flash is observed.[28][31]

-

Apparatus: Cleveland Open Cup apparatus (brass cup, heating plate), temperature sensor, test flame applicator.

-

Procedure:

-

Fill the clean, dry cup with the NMP sample to the filling mark.

-

Heat the sample initially at a rapid rate, then reduce the heating rate to 5-6 °C/min as the expected flash point is approached.[31]

-

At regular intervals (e.g., every 2 °C), pass the test flame across the center of the cup.

-

Record the temperature at which a distinct flash appears on the surface of the liquid. This is the observed flash point.

-

Correct the observed flash point for any deviation in ambient barometric pressure from standard pressure (101.3 kPa).

-

References

- 1. productcatalog.eastman.com [productcatalog.eastman.com]

- 2. atamankimya.com [atamankimya.com]

- 3. N-METHYL-2-PYRROLIDONE (NMP) - Ataman Kimya [atamanchemicals.com]

- 4. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. N-Methyl-2-pyrrolidone CAS#: 872-50-4 [m.chemicalbook.com]

- 7. N-Methyl-2-pyrrolidone (NMP) [commonorganicchemistry.com]

- 8. N-Methyl-2-pyrrolidone | 872-50-4 | FM09696 | Biosynth [biosynth.com]

- 9. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 10. N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 11. N-METHYL-2-PYRROLIDONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. pt.tnjchem.com [pt.tnjchem.com]

- 13. This compound - MSDS [p2infohouse.org]

- 14. This compound [stenutz.eu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. ICSC 0513 - N-METHYL-2-PYRROLIDONE [inchem.org]

- 17. Mobile [my.chemius.net]

- 18. books.google.cn [books.google.cn]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 22. store.astm.org [store.astm.org]

- 23. img.antpedia.com [img.antpedia.com]

- 24. intertekinform.com [intertekinform.com]

- 25. ASTM D445 - eralytics [eralytics.com]

- 26. tamson-instruments.com [tamson-instruments.com]

- 27. store.astm.org [store.astm.org]

- 28. precisionlubrication.com [precisionlubrication.com]

- 29. img.antpedia.com [img.antpedia.com]

- 30. ASTM D92 Flash Point Testing | Cleveland Open Cup Tester – Pentyl Labs - Pentyl Labs [pentyllabs.com]

- 31. koehlerinstrument.com [koehlerinstrument.com]

The Genesis of a Workhorse Solvent: An In-depth Technical Guide to the Discovery and Synthesis of N-Methylpyrrolidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2-pyrrolidone (NMP), a versatile and powerful aprotic solvent, is a cornerstone in numerous industrial applications, ranging from the petrochemical and polymer industries to pharmaceuticals and lithium-ion battery fabrication.[1] Its utility stems from its high solvency, thermal and chemical stability, and miscibility with water and most organic solvents.[1][2] This technical guide provides a comprehensive overview of the discovery and historical evolution of N-Methylpyrrolidone synthesis. It delves into the core chemical principles, reaction mechanisms, and process parameters that have defined its production, from early laboratory curiosities to large-scale industrial manufacturing. Detailed experimental protocols, comparative data from key patents, and visualizations of reaction pathways and industrial processes are presented to offer a thorough understanding for researchers, scientists, and professionals in drug development and other scientific fields.

A Historical Perspective on the Synthesis of this compound

The journey of this compound from a laboratory chemical to an industrial staple is a story of evolving chemical ingenuity. While early, small-scale syntheses existed, the impetus for large-scale production was driven by the burgeoning polymer and petrochemical industries in the mid-20th century.

A significant figure in the broader field of lactam synthesis was Walter Reppe, whose pioneering work in acetylene chemistry at BASF laid the groundwork for many industrial processes involving cyclic compounds.[3] Although not directly credited with the first synthesis of NMP, Reppe's development of high-pressure reactions involving acetylene and other small molecules revolutionized the production of many chemical intermediates, including those that could serve as precursors to lactams.[3]

The most pivotal development in the history of NMP synthesis was the establishment of the γ-butyrolactone (GBL) and methylamine route. An early mention of a similar process dates back to 1936 by Spath and Lunder, who described a reaction using a large excess of methylamine with GBL.[4] Later, in 1949, Elvain and Vozza detailed a discontinuous process that produced NMP with a yield of 90-93% after four hours at 280°C.[5] These early academic explorations paved the way for industrial giants like BASF and Mitsubishi Chemical Corporation to develop and refine continuous processes for NMP production, which remain the industry standard today.[2]

Over the years, other synthetic pathways have been explored, including the methylation of 2-pyrrolidone and routes starting from succinic acid or its derivatives.[6][7] However, these have largely remained of academic interest or have been superseded by the efficiency and cost-effectiveness of the GBL-methylamine reaction.[6]

Core Synthesis Methodologies

The Prevalent Industrial Route: γ-Butyrolactone and Methylamine

The reaction between γ-butyrolactone (GBL) and methylamine (CH₃NH₂) is the most common and economically viable method for the industrial production of NMP.[6] The overall reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the lactone, leading to ring-opening, followed by an intramolecular cyclization and dehydration to form the stable five-membered lactam ring of NMP.

The process is typically carried out in a continuous manner in a tubular or shaft reactor at elevated temperatures and pressures.[8] The reaction proceeds in two main steps:

-

Ring Opening: Methylamine acts as a nucleophile and attacks the carbonyl group of GBL, opening the ring to form the intermediate N-methyl-γ-hydroxybutanamide.[2] This initial reaction is reversible and can occur at lower temperatures.[2]

-

Cyclization and Dehydration: The intermediate, N-methyl-γ-hydroxybutanamide, then undergoes an intramolecular cyclization, eliminating a molecule of water to form this compound.[2] This step requires higher temperatures to drive the reaction to completion.[2]

To achieve high conversion and simplify the purification process, an excess of methylamine is often used.[2] The near-identical boiling points of NMP (202-204°C) and GBL (204-206°C) make their separation by fractional distillation challenging.[1][2] By ensuring the complete conversion of GBL, the purification train is simplified. The unreacted methylamine is typically recovered and recycled.[2]

The following table summarizes key parameters from various patented industrial processes for the synthesis of NMP from GBL and methylamine, offering a comparative look at the reaction conditions and outcomes.

| Patent/Reference | Molar Ratio (GBL:MMA) | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) | Notes |

| Elvain and Vozza (1949)[5] | Stoichiometric with excess MMA | 280 | - | 90-93 | - | Discontinuous process |

| Spath and Lunder (1936)[4] | 1:4 | - | - | ~90 (conversion) | - | Discontinuous process with large excess of MMA |

| US 7,227,029 B2 (BASF)[9] | 1:1.08 to 1:2 | 320-380 | 70-120 | >97 | >98 | Continuous process in a single stage |

| US 6,248,902 B1[5] | 1:1.05 to 1:1.4 | 170-310 (three stages) | 30-90 | >98 (conversion) | >95 | Continuous three-stage process |

| CN 1104635 A[10] | 1:1.2 (with water) | 220-290 | ≥60 | 97 | - | Batchwise reaction with aqueous MMA |

| JP-A2-10158238[10] | 1:1.1 (with water) | 280 | - | 99.9 | - | Batchwise reaction with water |

Alternative and Historical Synthesis Routes

While the GBL-methylamine route dominates industrial production, other methods for synthesizing NMP have been developed and are of academic and historical interest.

NMP can be synthesized by the methylation of 2-pyrrolidone.[6] This method involves reacting 2-pyrrolidone with a methylating agent, such as methanol or dimethyl carbonate.[11] While conceptually straightforward, this route often requires more stringent reaction conditions and can result in lower yields compared to the GBL-based process, limiting its industrial application.[6]

Another approach involves the reaction of succinic acid, succinic anhydride, or other derivatives with methylamine, followed by hydrogenation.[7] For instance, succinic anhydride can react with methylamine to form N-methylsuccinimide, which is then catalytically hydrogenated to yield NMP.[12] This multi-step process is generally less efficient than the direct synthesis from GBL.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound. The first protocol is a representative laboratory-scale procedure based on the industrial GBL-methylamine route, while the second outlines a method for the methylation of 2-pyrrolidone.

Laboratory-Scale Synthesis of NMP from γ-Butyrolactone and Methylamine

Objective: To synthesize this compound from γ-butyrolactone and an aqueous solution of methylamine in a batch process.

Materials:

-

γ-Butyrolactone (GBL, ≥99%)

-

Methylamine solution (40% in water)

-

High-pressure autoclave reactor with a magnetic stirrer, temperature controller, and pressure gauge

-

Distillation apparatus

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Charging the Reactor: In a high-pressure autoclave, charge γ-butyrolactone and the aqueous methylamine solution. A molar ratio of GBL to methylamine of approximately 1:1.5 to 1:2 is recommended to ensure complete conversion of GBL.

-

Reaction: Seal the autoclave and begin stirring. Heat the reactor to a temperature in the range of 250-280°C. The pressure will rise due to the vapor pressure of the reactants and the water present. Maintain the reaction at this temperature for 2-4 hours.

-

Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Once cooled, carefully vent the excess pressure.

-

Work-up and Purification:

-

Transfer the reaction mixture to a distillation flask.

-

Perform a fractional distillation. The first fraction will likely contain water and any unreacted methylamine.

-

Collect the fraction boiling between 200-205°C, which corresponds to this compound.

-

To remove any residual water, the collected NMP can be dried over a suitable drying agent like anhydrous magnesium sulfate and then redistilled.

-

Expected Outcome: A colorless to pale yellow liquid with a yield of over 90%.